tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13823007
Molecular Formula: C18H32BNO4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32BNO4 |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-9-11-20(12-10-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3 |
| Standard InChI Key | ZWSUBIHDPMFONT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a vinyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The Boc group at the 1-position of the piperidine ring enhances solubility and stability during synthetic procedures. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₃BNO₄ |
| Molecular Weight | 362.29 g/mol |
| CAS Registry Number | 2257430-00-3 |
| IUPAC Name | tert-butyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]piperidine-1-carboxylate |
The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming strategies .
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.98 (s, 1H, pyrazole-H), 7.60 (s, 1H, pyrazole-H), 4.37 (s, 1H, piperidine-H), and 1.41 (s, 9H, Boc-CH₃) .
-
ESI-MS: Molecular ion peak at m/z 362.3 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
Three principal methods have been reported for synthesizing this compound:
Three-Step Protocol from tert-Butyl-4-hydroxypiperidine-1-carboxylate
This route, optimized by Kong et al. (2016), achieves a total yield of 49.9% through:
-
Mesylation: Reaction with methanesulfonyl chloride (MsCl) in methyl tert-butyl ether (MTBE) yields tert-butyl-4-((methylsulfonyl)oxy)piperidine-1-carboxylate (96% yield) .
-
Substitution: Displacement with 4-iodo-1H-pyrazole in N-methylpyrrolidinone (NMP) catalyzed by Cs₂CO₃ affords tert-butyl-4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (65% yield) .
-
Borylation: Magnesium-halogen exchange with i-PrMgCl followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound .
Palladium-Catalyzed Borylation
An alternative method employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and triphenylphosphine in 1,4-dioxane under reflux, achieving a 43% yield . This route is advantageous for substrates sensitive to Grignard reagents.
Comparative Analysis of Synthetic Methods
| Parameter | Three-Step Protocol | Palladium-Catalyzed Route |
|---|---|---|
| Yield | 49.9% | 43% |
| Key Reagents | MsCl, Cs₂CO₃, i-PrMgCl | Pd₂(dba)₃, PPh₃ |
| Temperature Range | -10°C to 80°C | Reflux (100–120°C) |
| Scalability | High (demonstrated at 100g scale) | Moderate |
The three-step protocol is preferred for industrial applications due to higher yields and operational simplicity .
Applications in Drug Development
Role in Crizotinib Synthesis
This compound is a pivotal intermediate in synthesizing crizotinib (PF-02341066), an FDA-approved ALK/ROS1 inhibitor. The boronic ester undergoes Suzuki coupling with 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol to form the biaryl scaffold of crizotinib .
Broader Utility in Medicinal Chemistry
Boronic esters are integral to proteasome inhibitors (e.g., bortezomib) and BTK inhibitors (e.g., ibrutinib). The vinyl boronic ester moiety in this compound enables modular functionalization, making it valuable for structure-activity relationship (SAR) studies .
Physicochemical and Stability Profiles
Solubility and Stability
-
Solubility: Freely soluble in THF, DCM, and DMF; sparingly soluble in water (<0.1 mg/mL at 25°C).
-
Storage: Stable at -20°C under inert atmosphere for >12 months. Hydrolysis of the boronic ester occurs in aqueous acidic or basic conditions, necessitating anhydrous handling .
Thermal Properties
-
Melting Point: 95–97°C (decomposition observed above 100°C) .
-
DSC Analysis: Endothermic peak at 98°C corresponds to crystalline lattice breakdown.
Industrial Production Considerations
Process Optimization
Key improvements for scalability include:
-
Solvent Recycling: MTBE and NMP recovery reduces costs by 30% .
-
Catalyst Loading: Reducing Pd₂(dba)₃ from 5 mol% to 2 mol% in the palladium route maintains yield while lowering metal contamination .
Environmental Impact
The three-step protocol generates 0.5 kg waste per kg product, primarily aqueous washes. In contrast, the palladium route produces heavy metal waste, requiring specialized disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume